molecular formula C19H12BrClF3N3O2 B3018419 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1252931-33-1

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3018419
CAS No.: 1252931-33-1
M. Wt: 486.67
InChI Key: AIPPHYJISWXKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12BrClF3N3O2 and its molecular weight is 486.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClF3N3O2/c20-12-3-1-11(2-4-12)16-7-8-18(29)27(26-16)10-17(28)25-13-5-6-15(21)14(9-13)19(22,23)24/h1-9H,10H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPHYJISWXKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that exhibits a complex structure, potentially endowing it with significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18BrClF3N2OC_{20}H_{18}BrClF_3N_2O, with a molecular weight of approximately 431.73 g/mol. The key structural features include:

  • A pyridazine core , which is known for its diverse biological activities.
  • A bromophenyl group that may enhance lipophilicity and biological interaction.
  • A trifluoromethyl-substituted phenyl group , which can influence pharmacokinetic properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures to this acetamide exhibit various biological activities, including:

  • Antimicrobial properties.
  • Anticancer effects.
  • Neuroprotective activities.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.

Anticonvulsant Activity

Research has shown that derivatives of pyridazine compounds can exhibit anticonvulsant activity. For instance, studies on related compounds have demonstrated their effectiveness in models of epilepsy, particularly through interactions with voltage-sensitive sodium channels, which are critical in seizure activity regulation .

CompoundActivityReference
This compoundPotential anticonvulsant
N-(3-chlorophenyl)-2-morpholinoacetamideEffective in MES test
3-(trifluoromethyl)anilidesHigh anticonvulsant protection

Anticancer Activity

The compound’s structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. The trifluoromethyl group is often associated with increased potency in anticancer activity due to enhanced metabolic stability and lipophilicity .

Case Studies

  • Anticonvulsant Screening : In a study evaluating various acetamide derivatives, it was found that those containing trifluoromethyl groups showed significant protection in maximal electroshock (MES) seizure models. This highlights the potential of this compound as a candidate for further development in epilepsy treatment .
  • Antimicrobial Studies : Similar compounds have been tested for antimicrobial properties, showing effectiveness against a range of bacterial strains. The introduction of halogenated groups is believed to enhance the antimicrobial efficacy through improved membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.